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Compound of Interest

Compound Name: BMS-394136

Cat. No.: B606231 Get Quote

In the landscape of pharmacological interventions for atrial fibrillation (AF), vernakalant has

emerged as a clinically evaluated option for acute cardioversion, while BMS-394136 represents

a more nascent, preclinical compound. This guide provides a detailed comparison of their

known attributes, drawing from available experimental and clinical data to inform researchers,

scientists, and drug development professionals. Due to the differing stages of development,

this comparison will focus on the mechanism of action and preclinical data for both compounds,

with a comprehensive overview of the clinical performance of vernakalant.

Mechanism of Action and Preclinical Profile
Both BMS-394136 and vernakalant target ion channels involved in the cardiac action potential,

but their selectivity profiles differ, leading to distinct electrophysiological effects.

BMS-394136 is characterized as a selective inhibitor of the ultra-rapid delayed rectifier

potassium current (IKur), which is predominantly expressed in the atria. This atrial-selective

action is intended to prolong the atrial action potential duration (APD) and effective refractory

period (AERP) without significantly affecting ventricular electrophysiology, thereby reducing the

risk of ventricular proarrhythmias.[1][2]

Vernakalant, on the other hand, is a multi-channel blocker with a more complex mechanism of

action that contributes to its efficacy in converting AF to sinus rhythm. It exhibits a degree of

atrial selectivity by targeting several ion channels that are more prominent in the atria.[3][4][5]

[6][7] Its primary targets include:
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Potassium Channels: Vernakalant blocks the ultra-rapid delayed rectifier potassium current

(IKur) and the acetylcholine-activated potassium current (IK,ACh), both of which are key to

atrial repolarization.[4][5][6] It also inhibits the transient outward potassium current (Ito).[3][4]

[6][7] Its effect on the rapid delayed rectifier potassium current (IKr or hERG), a key player in

ventricular repolarization, is minimal, which is thought to contribute to its favorable ventricular

safety profile.[3][4][5][6]

Sodium Channels: Vernakalant blocks atrial sodium channels in a frequency- and voltage-

dependent manner, meaning its effect is more pronounced at higher heart rates, such as

those seen during atrial fibrillation.[3][4][6][7]

The following diagram illustrates the ion channel targets of both compounds.
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Caption: Ion channel targets of BMS-394136 and vernakalant.

Preclinical Electrophysiological Data
Preclinical studies provide a quantitative basis for the atrial-selective effects of both drugs.
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Parameter BMS-394136 Vernakalant

Species Beagle Dogs, Rabbits Rabbits

Atrial Effective Refractory

Period (AERP)

Dose-dependent prolongation.

In dogs: 1±1 ms at 0.3 mg/kg

to 25±6 ms at 10 mg/kg. In

rabbits: 5±3 ms at 0.3 mg/kg to

34±2 ms at 10 mg/kg.[2]

Increased by 16 ms with

acetylcholine/isoproterenol.[8]

Ventricular Effective Refractory

Period (VERP)
No significant change.[1][2] No significant effect.[4][5]

Atrial Action Potential Duration

(APD)

Dose-dependent prolongation

of APD50 in both species.[2]

Increased by 8 ms with

acetylcholine/isoproterenol.[8]

Clinical Performance of Vernakalant
Vernakalant has undergone extensive clinical evaluation for the rapid conversion of recent-

onset AF.

Efficacy
Clinical trials have consistently demonstrated the efficacy of intravenous vernakalant in rapidly

converting recent-onset AF to sinus rhythm.
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Clinical Trial
N
(Vernakalant)

Comparator
Conversion
Rate (within 90
mins)

Median Time
to Conversion

ACT I[9][10] 145 Placebo (N=75)
51.7% vs 4.0%

(p<0.001)
11 minutes

AVRO[11] - Amiodarone

Significantly

higher

conversion rate

than

amiodarone.

11 minutes

Head-to-head vs.

Flecainide[11]
- Flecainide

More effective

than flecainide.

10 minutes vs

163 minutes

(p=0.001)[12]

Head-to-head vs.

Propafenone[11]
- Propafenone

Higher efficacy

than

propafenone.

9 minutes vs 166

minutes

(p=0.001)[12]

RAFF4[13] 178
Procainamide

(N=172)
62.4% vs 48.3% -

Safety Profile
The safety profile of vernakalant is well-characterized from clinical trials.
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Adverse Event Incidence in Vernakalant-treated Patients

Common (transient)

Dysgeusia (taste disturbance) ~18-19%[5][9]

Sneezing ~13%[5][9]

Paresthesia ~7%[5]

Nausea ~7%[5]

Serious

Hypotension 1.0%[5]

Bradycardia -

Complete AV block -

Cardiogenic shock Rare[5][9]

Vernakalant is contraindicated in patients with severe aortic stenosis, recent acute coronary

syndrome, and advanced heart failure.[11][14]

Experimental Protocols
Preclinical Evaluation of BMS-394136 in Anesthetized
Dogs and Rabbits

Objective: To assess the in vivo and in vitro electrophysiologic and hemodynamic effects of

BMS-394136.

Animal Models: Anesthetized beagle dogs and rabbits.[2]

Methodology:

Anesthesia was induced and maintained.

Multi-electrode catheters were placed in the right atrium and left ventricle to measure

AERP and VERP.
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BMS-394136 was administered intravenously at incremental doses (0.3, 1, 3, and 10

mg/kg).

ECG and mean arterial pressure were continuously monitored.

In vitro action potential duration (APD) was measured using standard microelectrode

techniques on isolated atrial tissue.[2]

ACT I Clinical Trial of Vernakalant
The following diagram outlines the workflow of a typical pivotal clinical trial for vernakalant.
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Caption: Workflow of the ACT I clinical trial for vernakalant.

Conclusion
BMS-394136 and vernakalant represent two distinct stages in the development of

antiarrhythmic drugs for atrial fibrillation. BMS-394136, as a selective IKur inhibitor, shows
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promise in preclinical models for its atrial-selective electrophysiological effects. Further

research, including clinical trials, is necessary to establish its efficacy and safety in humans.

In contrast, vernakalant is a well-characterized, multi-channel blocking agent with proven

clinical efficacy for the rapid cardioversion of recent-onset atrial fibrillation. Its relatively rapid

onset of action and established safety profile make it a valuable therapeutic option in specific

patient populations. The comparison between these two agents underscores the evolution of

antiarrhythmic drug development, from selective single-channel blockers to multi-channel

agents, each with its own set of therapeutic advantages and limitations. Future research will

determine if the high selectivity of compounds like BMS-394136 can translate into a superior

clinical risk-benefit profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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